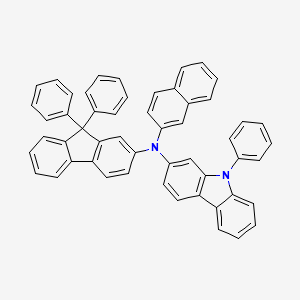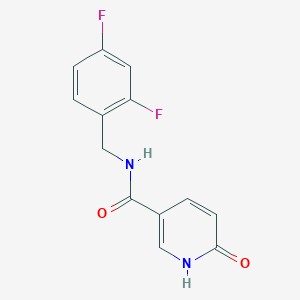
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is a complex organic compound that belongs to the class of carbazole derivatives. These compounds are known for their unique electronic properties and are often used in various scientific and industrial applications, including organic electronics and photonics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the carbazole core, followed by the introduction of fluorenyl and naphthyl groups through various coupling reactions. Common reagents used in these reactions include palladium catalysts, base, and solvents like toluene or DMF. The reaction conditions often require elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of organic electronic materials.
Biology and Medicine
While specific biological applications of this compound are not well-documented, carbazole derivatives are known for their potential in medicinal chemistry. They exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound may be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices. Its electronic properties make it suitable for use in semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism by which N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine exerts its effects is primarily related to its electronic structure. The compound can interact with various molecular targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenylcarbazole: A simpler carbazole derivative with similar electronic properties.
9,9-Diphenylfluorene: Shares the fluorenyl group but lacks the carbazole core.
Naphthylamine: Contains the naphthyl group but lacks the carbazole and fluorenyl groups.
Uniqueness
N-(9,9-Diphenyl-9H-fluoren-2-yl)-N-(naphthalen-2-yl)-9-phenyl-9H-carbazol-2-amine is unique due to its combination of three distinct aromatic systems: carbazole, fluorene, and naphthalene. This unique structure imparts specific electronic properties that make it valuable in various applications, particularly in organic electronics.
Propriétés
Formule moléculaire |
C53H36N2 |
|---|---|
Poids moléculaire |
700.9 g/mol |
Nom IUPAC |
N-(9,9-diphenylfluoren-2-yl)-N-naphthalen-2-yl-9-phenylcarbazol-2-amine |
InChI |
InChI=1S/C53H36N2/c1-4-18-39(19-5-1)53(40-20-6-2-7-21-40)49-26-14-12-24-45(49)46-32-30-43(35-50(46)53)54(42-29-28-37-16-10-11-17-38(37)34-42)44-31-33-48-47-25-13-15-27-51(47)55(52(48)36-44)41-22-8-3-9-23-41/h1-36H |
Clé InChI |
XBNIIICEGFVQOV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC6=CC=CC=C6C=C5)C7=CC8=C(C=C7)C9=CC=CC=C9N8C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3,4-dichlorophenyl)methylsulfanyl]-12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B12498332.png)

![N-{1-[5-({2-[(4-chloro-3-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B12498346.png)
![5-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498352.png)
![N-{1-[2-(di-tert-butylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12498363.png)
![1,3-Bis(2-bicyclo[4.2.0]octa-1,3,5-trien-3-ylethenyl)-1,1,3,3-tetramethyl disiloxane](/img/structure/B12498374.png)
![1-{3-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B12498391.png)
![2-[Methyl-(2,4,6-trimethyl-benzenesulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B12498399.png)

![N-(2-methylphenyl)-2-{[4-(4-methylphenyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12498406.png)


![N-[2-(cyclohexylsulfanyl)ethyl]-N~2~-(3,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12498427.png)
![Ethyl 1,2-dimethyl-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B12498430.png)
